CID 6037

Description

CID 6037 (PubChem Compound Identifier 6037) is a bioactive compound derived from Astragalus membranaceus (黄芪), a herb widely used in traditional Chinese medicine (TCM). It is a key component of Qishen Granules, a TCM formulation studied for its therapeutic effects on heart failure .

Properties

IUPAC Name |

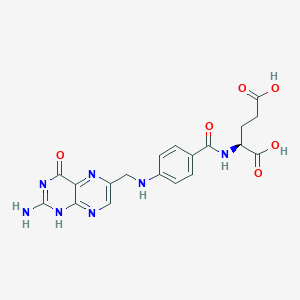

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

CID 6037 primarily targets the process of DNA synthesis and cell division. As a tetrahydrofolate precursor, it plays a crucial role in the synthesis of nucleic acids and amino acids, which are fundamental to cellular function and growth.

Mode of Action

This compound interacts with its targets by promoting DNA synthesis and cell division. It is involved in the conversion of homocysteine to methionine, which is essential for the production of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids.

Biochemical Pathways

This compound affects several biochemical pathways. As a tetrahydrofolate precursor, it is involved in the one-carbon metabolic pathway, which is crucial for the synthesis of purines and thymidylate, essential components of DNA. It also plays a role in the remethylation of homocysteine to methionine.

Result of Action

The action of this compound results in the promotion of DNA synthesis and cell division. It also shows anti-inflammatory and chemopreventive effects in vivo. These molecular and cellular effects contribute to its role in maintaining cellular function and growth.

Biochemical Analysis

Biochemical Properties

CID 6037 interacts with various enzymes, proteins, and other biomolecules. It is a key player in one-carbon metabolism within cells. This process involves the transfer of one-carbon units in various biochemical reactions, crucial for the synthesis of nucleic acids and amino acids. This compound, as Folic Acid, is also a precursor to Tetrahydrofolate, which is involved in DNA synthesis and cell division.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is particularly important in aiding rapid cell division and growth. It influences cell function by participating in the synthesis of DNA, RNA, and proteins, thereby impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity. As a precursor to Tetrahydrofolate, it plays a crucial role in the synthesis of nucleic acids, thereby affecting gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates stability and does not degrade easily. Its long-term effects on cellular function have been observed in both in vitro and in vivo studies, where it continues to play a vital role in cell division and growth.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in one-carbon metabolism, where it interacts with various enzymes and cofactors. This could also include any effects on metabolic flux or metabolite levels.

Chemical Reactions Analysis

Enzymatic Reduction to Tetrahydrofolate (THF)

Folic acid undergoes a two-step reduction catalyzed by dihydrofolate reductase (DHFR) to form tetrahydrofolate (THF), its biologically active form :

-

First reduction : Folic acid → 7,8-dihydrofolate (DHF)

-

Second reduction : DHF → 5,6,7,8-tetrahydrofolate (THF)

Mechanism :

-

Both steps consume NADPH as a cofactor.

-

The reaction occurs via hydride transfer to the C6 position of the pteridine ring .

One-Carbon Transfer Reactions

THF serves as a carrier of one-carbon units in three oxidation states: methyl (-CH₃), methylene (-CH₂-), and formyl (-CHO). Key reactions include:

Serine Hydroxymethyltransferase (SHMT) Reaction

-

THF accepts a methylene group from serine to form 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) .

-

This reaction also produces glycine and requires pyridoxal phosphate (vitamin B₆) .

Methylenetetrahydrofolate Dehydrogenase (MTHFD) Reaction

-

5,10-CH₂-THF is oxidized to 5,10-methenyl-THF , then hydrolyzed to 10-formyl-THF .

-

10-formyl-THF donates formyl groups for purine biosynthesis .

Interaction with Vitamin B₁₂ (Cobalamin)

-

Methionine synthase utilizes 5-methyl-THF to convert homocysteine to methionine.

-

This reaction transfers the methyl group from 5-methyl-THF to vitamin B₁₂, forming methylcobalamin, which subsequently methylates homocysteine .

Stability and Degradation

-

Photodegradation : Exposure to UV light causes cleavage of the pteridine ring.

-

pH sensitivity : Stable in neutral pH but degrades under strongly acidic or alkaline conditions .

Table 1: Key Enzymatic Reactions Involving CID 6037 (Folic Acid)

| Enzyme | Reaction | Cofactors | Role in Metabolism |

|---|---|---|---|

| Dihydrofolate reductase | Reduces folic acid → THF | NADPH | Activation of folate |

| Serine hydroxymethyltransferase | Serine + THF → Glycine + 5,10-CH₂-THF | Pyridoxal phosphate | One-carbon metabolism |

| Thymidylate synthase | dUMP + 5,10-CH₂-THF → dTMP + DHF | - | DNA synthesis |

| Methionine synthase | 5-methyl-THF + Homocysteine → THF + Methionine | Vitamin B₁₂ | Amino acid metabolism |

Industrial and Pharmacological Relevance

Comparison with Similar Compounds

Key Structural Differences :

- This compound : Likely contains an astragaloside backbone (cycloartane-type triterpene).

- Ginsenosides: Dammarane skeleton with sugar moieties attached at C-3 and C-20 positions.

- Glycyrrhizin : Oleanane structure with a glucuronic acid dimer.

Pharmacological Comparison

Cardioprotective Effects

Bioavailability

- This compound : Low oral bioavailability due to high molecular weight and poor membrane permeability; often administered as part of multi-herb formulations to enhance absorption.

- Ginsenosides: Moderate bioavailability, enhanced by nanoformulations or phospholipid complexes.

- Glycyrrhizin : High solubility but metabolized to glycyrrhetinic acid, which has prolonged plasma half-life.

Analytical Methods for Characterization

Collision-induced dissociation (CID) mass spectrometry is a critical tool for structural elucidation of these compounds. For example:

- This compound : Tandem MS (LC-ESI-MS) reveals fragmentation patterns consistent with cycloartane-type saponins .

- Ginsenosides: Source-in CID differentiates isomers like Rf and F11 based on unique fragmentation pathways .

Research Findings and Clinical Relevance

- This compound in Qishen Granules : A network pharmacology study identified this compound as part of a multi-compound system targeting genes like EDN1 (endothelin-1), which regulates vascular tone in heart failure .

- Synergistic Effects: Combined use of this compound with ginsenosides or glycyrrhizin in TCM formulations may enhance efficacy through multi-target interactions.

Q & A

Q. How can researchers identify and characterize CID 6037 in Astragalus extracts?

- Methodological Answer : Use chromatographic techniques (e.g., HPLC-MS or GC-MS) coupled with spectral databases (e.g., PubChem) to isolate and verify this compound. Compare retention times, mass spectra, and fragmentation patterns with reference standards. Validate purity via NMR spectroscopy and quantify using calibration curves . For reproducibility, follow guidelines on experimental documentation, such as detailing extraction solvents, temperatures, and instrumentation parameters .

Q. What methods are recommended to assess the purity of this compound for pharmacological studies?

- Methodological Answer : Perform orthogonal analytical assays:

Chromatographic Purity : Use HPLC with UV/Vis or diode-array detection (DAD) to detect impurities at multiple wavelengths.

Elemental Analysis : Confirm stoichiometric composition via CHNS/O analysis.

Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents.

Report purity thresholds (e.g., ≥95%) and validate with independent replicates to meet reproducibility standards for peer-reviewed studies .

Q. How should in vitro experiments be designed to test this compound’s bioactivity in cardiac models?

- Methodological Answer :

Cell Lines : Use cardiomyocytes (e.g., H9c2 cells) or primary cells under hypoxia/reoxygenation to simulate heart failure conditions.

Dosage Optimization : Conduct dose-response assays (e.g., 1–100 μM) to determine IC50/EC50 values.

Controls : Include positive controls (e.g., metoprolol for β-blockade) and vehicle controls.

Endpoint Assays : Measure apoptosis (Annexin V/PI staining), oxidative stress (ROS detection), or calcium flux.

Align experimental design with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .

Advanced Research Questions

Q. How does this compound interact with other compounds in multi-herbal formulations like Qishen Granules?

- Methodological Answer : Apply network pharmacology approaches:

Target Prediction : Use SwissTargetPrediction or SEA to identify protein targets of this compound and co-components (e.g., CID 177072 from Salvia miltiorrhiza).

Pathway Enrichment : Map overlapping KEGG pathways (e.g., TNF, HIF-1) using tools like STRING or Cytoscape.

Synergy Testing : Employ Chou-Talalay combination indices to quantify additive/synergistic effects in vitro.

Cross-validate findings with transcriptomic data from animal models of heart failure .

Q. What strategies resolve contradictions in reported mechanisms of this compound across studies?

- Methodological Answer :

Meta-Analysis : Systematically review literature using PRISMA guidelines, highlighting variables like dosage, model systems, and endpoint assays.

Sensitivity Analysis : Use statistical models (e.g., ANOVA with post-hoc tests) to identify confounding factors (e.g., batch-to-batch variability in herbal extracts).

Experimental Replication : Repeat key studies under standardized conditions (e.g., ISO guidelines for cell culture).

Address uncertainties through error-propagation analysis and transparent reporting of limitations .

Q. How can pharmacokinetic models account for this compound’s multi-target effects in vivo?

- Methodological Answer :

Compartmental Modeling : Use software like Phoenix WinNonlin to estimate absorption/distribution parameters.

PBK/PD Integration : Link physiologically based kinetic (PBK) models with pharmacodynamic (PD) endpoints (e.g., ejection fraction).

Omics Integration : Incorporate proteomic/metabolomic data to refine target-binding affinities.

Validate models with in vivo pharmacokinetic data from rodent studies .

Q. How can multi-omics data elucidate this compound’s pathway interactions in heart failure?

- Methodological Answer :

Transcriptomics : Perform RNA-seq on this compound-treated cardiomyocytes to identify differentially expressed genes (e.g., BNP, ANP).

Proteomics : Use LC-MS/MS to quantify changes in cardiac biomarkers (e.g., troponin I).

Network Analysis : Integrate omics datasets via tools like Ingenuity Pathway Analysis (IPA) to map crosstalk between inflammation, fibrosis, and apoptosis pathways.

Correlate findings with clinical outcomes from patient-derived samples .

Q. What statistical methods are optimal for analyzing synergistic effects of this compound in combination therapies?

- Methodological Answer :

Chou-Talalay Method : Calculate combination index (CI) values using CompuSyn software.

Bliss Independence Model : Quantify synergy via response-surface methodology.

Machine Learning : Train random forest models on high-throughput screening data to predict synergistic pairs.

Report 95% confidence intervals and adjust for multiple comparisons using Bonferroni correction .

Q. How can network pharmacology predictions for this compound be experimentally validated?

- Methodological Answer :

CRISPR/Cas9 Knockouts : Silence predicted targets (e.g., EDN1) in cardiomyocytes and assess rescue effects of CID 6032.

Surface Plasmon Resonance (SPR) : Measure binding kinetics between this compound and recombinant proteins (e.g., ACE2).

Animal Models : Test efficacy in transgenic rodents (e.g., ACE2 knockouts) to confirm target specificity.

Use STRING or GeneMANIA to prioritize high-confidence interactions for validation .

Q. How can machine learning optimize this compound’s drug-likeness and target predictions?

- Methodological Answer :

Descriptor Calculation : Generate molecular fingerprints (e.g., Morgan fingerprints) using RDKit.

Model Training : Use scikit-learn or DeepChem to train classifiers on datasets like ChEMBL for ADMET prediction.

Interpretability : Apply SHAP values to identify critical structural features influencing bioactivity.

Validation : Test predictions in high-content screening assays.

Leverage platforms like PubChem BioAssay for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.